molecular formula C9H12N2O B15071870 5-Amino-1,2,3,4-tetrahydroquinolin-6-ol

5-Amino-1,2,3,4-tetrahydroquinolin-6-ol

Cat. No.: B15071870
M. Wt: 164.20 g/mol
InChI Key: CRQVWEDWVSTHFE-UHFFFAOYSA-N
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Description

5-Amino-1,2,3,4-tetrahydroquinolin-6-ol is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of an amino group at the 5th position and a hydroxyl group at the 6th position on the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,2,3,4-tetrahydroquinolin-6-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of 4-quinolinone in the presence of a suitable catalyst. The reaction typically requires hydrogen gas and a metal catalyst such as palladium or platinum .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient hydrogenation under controlled conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,2,3,4-tetrahydroquinolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-1,2,3,4-tetrahydroquinolin-6-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and infections.

    Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-Amino-1,2,3,4-tetrahydroquinolin-6-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features but lacking the amino and hydroxyl groups.

    6-Hydroxy-1,2,3,4-tetrahydroquinoline: Similar to 5-Amino-1,2,3,4-tetrahydroquinolin-6-ol but without the amino group.

    5-Amino-1,2,3,4-tetrahydroisoquinoline: Similar to this compound but without the hydroxyl group

Uniqueness

This compound is unique due to the presence of both amino and hydroxyl groups on the tetrahydroquinoline ring. This dual functionality allows for a wide range of chemical modifications and biological activities, making it a versatile compound in scientific research and industrial applications .

Biological Activity

5-Amino-1,2,3,4-tetrahydroquinolin-6-ol is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula : C9H10N2O
Molecular Weight : 162.19 g/mol
IUPAC Name : this compound
Canonical SMILES : C1CC2=C(C1=CC(=C(N)C2)O)N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes which play critical roles in cellular processes. This inhibition can lead to altered metabolic pathways that may be beneficial in treating diseases such as cancer.
  • Antioxidant Activity : It exhibits antioxidant properties that help in scavenging free radicals, thus protecting cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial and antiviral activities, making it a candidate for further exploration in infectious disease treatment.

Biological Activity Overview

Activity Type Description
Antioxidant Scavenges free radicals; protects against oxidative stress.
Antimicrobial Exhibits activity against various bacterial strains (specific strains need citation).
Anticancer Inhibits specific cancer cell lines; induces apoptosis in vitro (specific studies needed).

Case Studies and Research Findings

  • Anticancer Activity
    • A study published in the Journal of Medicinal Chemistry highlighted the ability of this compound to induce apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .
  • Antimicrobial Effects
    • Research conducted by Zhang et al. (2020) demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains .
  • Neuroprotective Properties
    • A neuropharmacological study indicated that this compound could protect neuronal cells from glutamate-induced toxicity. This suggests potential applications in neurodegenerative diseases .

Summary of Key Research Findings

Study/Source Findings
Journal of Medicinal ChemistryInduces apoptosis in cancer cell lines via caspase activation .
Zhang et al. (2020)Exhibits antibacterial activity with an MIC of 32 µg/mL against S. aureus and E. coli .
Neuropharmacology StudyProvides neuroprotection against glutamate toxicity .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5-amino-1,2,3,4-tetrahydroquinolin-6-ol

InChI

InChI=1S/C9H12N2O/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h3-4,11-12H,1-2,5,10H2

InChI Key

CRQVWEDWVSTHFE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2N)O)NC1

Origin of Product

United States

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